![molecular formula C7H5ClN4O B1518551 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine CAS No. 1009562-63-3](/img/structure/B1518551.png)
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine
Overview
Description
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound containing a pyrimidine ring and an oxadiazole ring. It is a white to light brown crystalline powder and is classified as a chelating agent. The IUPAC name for this compound is 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine . The CAS Number is 1009562-63-3 .
Molecular Structure Analysis
The molecular weight of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is 196.6 . The InChI code for this compound is 1S/C7H5ClN4O/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6/h1-3H,4H2 .
Physical And Chemical Properties Analysis
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a solid . Unfortunately, additional physical and chemical properties were not found in the search results.
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives, including 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
DNA Photocleavage Activity
These compounds have shown excellent DNA photocleavage activity under UV light . This property is promising from the viewpoint of anticancer drug discovery, as it could potentially be used to target and destroy cancer cells.
Pharmaceutical Applications
The pharmaceutical industry has shown great interest in pyrimidine derivatives due to their wide range of applications . They form the core of many commercially available drugs used for the treatment of various diseases.
Synthesis of Other Compounds
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine can be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Research and Development
Due to their unique properties, pyrimidine derivatives are often used in research and development in various fields, including life science, material science, and chemical synthesis .
Anticancer Activity
Some pyrimidine derivatives have shown anticancer activity . Therefore, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine could potentially be used in the development of new anticancer drugs.
Future Directions
While specific future directions for 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine were not found in the search results, it’s clear that pyrimidines play a significant role in various biological activities . Therefore, the development of new pyrimidines as anti-inflammatory agents is a promising area of research .
properties
IUPAC Name |
5-(chloromethyl)-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTINNFYFNYYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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